8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile
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Overview
Description
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile is a complex organic compound with the molecular formula C13H14N2 This compound is characterized by its unique structure, which includes an indacene core with an amino group and a carbonitrile group
Preparation Methods
The synthesis of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of intramolecular Mitsunobu cyclization followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization has been reported . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been studied as a modulator of the NLPR3 (pyrin domain-containing protein 3) inflammasome, which is involved in the inflammatory response. This interaction can influence various cellular processes and pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be compared with other similar compounds, such as:
8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one: This compound has a similar indacene core but differs in the functional groups attached.
1,2,3,5,6,7-Hexahydro-4H-1,4a,8-triazanaphthalene: Another structurally related compound with different functional groups.
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: A derivative used in the study of various diseases.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
8-amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-7-12-8-3-1-5-10(8)13(15)11-6-2-4-9(11)12/h1-6,15H2 |
InChI Key |
LEIOWNWZFAWDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C3CCCC3=C2C#N)N |
Origin of Product |
United States |
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